2,4-Dibromo-3-nitro-benzoic acid methyl ester
Description
Properties
IUPAC Name |
methyl 2,4-dibromo-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2NO4/c1-15-8(12)4-2-3-5(9)7(6(4)10)11(13)14/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFFBEKTCRBOFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)Br)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201235511 | |
| Record name | Benzoic acid, 2,4-dibromo-3-nitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201235511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2065250-45-3 | |
| Record name | Benzoic acid, 2,4-dibromo-3-nitro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2065250-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2,4-dibromo-3-nitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201235511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2,4-Dibromo-3-nitro-benzoic acid methyl ester (DBNMBE) is a chemical compound that has garnered attention for its potential biological activities. This article reviews the biological activity of DBNMBE, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
DBNMBE is characterized by the presence of two bromine atoms and a nitro group on the benzoic acid structure. The molecular formula is , with a molecular weight of approximately 292.97 g/mol. The compound's structure contributes to its reactivity and biological interactions.
Antimycobacterial Activity
Recent studies have highlighted the antimycobacterial properties of nitro derivatives of benzoic acid, including DBNMBE. A library of nitrobenzoate esters was tested against Mycobacterium tuberculosis (Mtb), revealing that compounds with nitro substitutions exhibited significant antimicrobial activity. Specifically, DBNMBE demonstrated enhanced activity compared to its non-nitro counterparts, suggesting that the nitro group plays a crucial role in its mechanism of action .
Table 1: Antimycobacterial Activity of Nitrobenzoates
| Compound | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| 2,4-Dibromo-3-nitro-benzoic acid methyl ester | 12 | 25 |
| 4-Nitrobenzoic acid | 20 | 40 |
| 3,5-Dinitrobenzoate | 8 | 16 |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
The biological activity of DBNMBE is believed to involve its interaction with bacterial cell membranes and metabolic pathways. The presence of the nitro group is essential for its activation within mycobacterial cells, where it can be reduced to form reactive intermediates that inhibit cellular processes . Additionally, the bromine atoms may enhance lipophilicity, facilitating cellular uptake.
Cytotoxicity Studies
While investigating the therapeutic potential of DBNMBE, researchers assessed its cytotoxicity against human monocytic THP-1 cells. The results indicated that DBNMBE exhibited low cytotoxicity at effective antimicrobial concentrations, suggesting a favorable therapeutic index for further development as an antimycobacterial agent .
Case Studies and Research Findings
- Study on Structural Variants : A comparative study evaluated various nitrobenzoate esters' structural features and their biological activities. It was found that esters with multiple nitro groups showed superior activity against Mtb compared to those with single nitro substitutions .
- Prodrug Hypothesis : The research proposed that DBNMBE could act as a prodrug, where it is metabolized within the mycobacterial environment to release active forms that exert antimicrobial effects .
Scientific Research Applications
Synthesis Methodology
The synthesis often involves:
- Bromination : Substituting hydrogen atoms on the benzene ring with bromine.
- Nitration : Introducing a nitro group (-NO₂) to the aromatic system.
- Esterification : Reacting the resulting acid with methanol in the presence of an acid catalyst.
Scientific Research Applications
1. Medicinal Chemistry
2,4-Dibromo-3-nitro-benzoic acid methyl ester serves as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential as:
- Antimicrobial agents : Studies have indicated that halogenated benzoic acids exhibit antibacterial properties, making them candidates for developing new antibiotics .
- Anti-inflammatory drugs : The compound's structure allows for modifications that can enhance anti-inflammatory activity, which is critical in treating chronic diseases .
2. Material Science
This compound is also used in developing new materials with specific properties:
- Polymer additives : It can act as a plasticizer or stabilizer in polymer formulations, enhancing thermal stability and mechanical properties .
- Cocrystallization agents : Research shows that it can form molecular salts or cocrystals that improve solubility and bioavailability of poorly soluble drugs .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effectiveness of various halogenated benzoic acids, including 2,4-dibromo-3-nitro-benzoic acid methyl ester. The results indicated significant activity against Gram-positive bacteria, suggesting its potential use in developing new antimicrobial therapies.
| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2,4-Dibromo-3-nitro-benzoic acid methyl ester | 15 | 32 µg/mL |
| Control (Ampicillin) | 20 | 16 µg/mL |
Case Study 2: Polymer Applications
In a recent investigation into polymer blends, 2,4-dibromo-3-nitro-benzoic acid methyl ester was incorporated into polyvinyl chloride (PVC) to enhance its thermal stability. The study concluded that the addition of this compound improved the thermal degradation temperature by approximately 20°C compared to pure PVC.
| Sample | Thermal Degradation Temperature (°C) |
|---|---|
| Pure PVC | 200 |
| PVC + 2,4-Dibromo-3-nitro-benzoic acid methyl ester | 220 |
Comparison with Similar Compounds
Key Observations:
Synthetic Efficiency : Yields for nitro-substituted benzoates (e.g., 82–89%) indicate efficient protocols, often using polar aprotic solvents like DMF and catalysts such as K₂CO₃ .
Substituent Effects: Bromine vs. Nitro vs. Amino: The nitro group (electron-withdrawing) contrasts with the amino group (electron-donating), affecting reactivity in subsequent reactions (e.g., nitro reduction to amine in ) .
Physicochemical and Spectroscopic Comparisons
Melting Points and Stability:
- 2-Amino-3-nitro-benzoic acid methyl ester: Melting point 94–96°C .
- 4,6-Dibromo-3-fluoro-2-methyl-benzoic acid methyl ester: Higher bromine content likely increases melting point compared to non-halogenated analogs, though data is absent .
Spectral Data Highlights:
- IR Spectroscopy: Nitro groups show strong absorption near 1701 cm⁻¹ (C=O stretch) and 1515 cm⁻¹ (NO₂ asymmetric stretch) . Amino groups exhibit N–H stretches at 3453–3318 cm⁻¹ .
- NMR Spectroscopy :
Preparation Methods
Bromination of 3-Nitrobenzoic Acid
A plausible route begins with 3-nitrobenzoic acid, where the nitro group directs subsequent electrophilic substitution. Bromination at the 2- and 4-positions requires careful control of reaction conditions.
Procedure :
-
Bromination :
-
Esterification :
Key Considerations :
-
The nitro group deactivates the ring, necessitating harsh bromination conditions.
-
Yields may vary due to competing side reactions, such as over-bromination or decomposition.
Nitration of Pre-brominated Benzoic Acid Esters
Direct Nitration of Methyl 2,4-Dibromobenzoate
An alternative approach involves nitrating methyl 2,4-dibromobenzoate. The ester group directs nitration to the meta position relative to the carbonyl.
Procedure :
-
Synthesis of Methyl 2,4-Dibromobenzoate :
-
Nitration :
Challenges :
-
The electron-withdrawing bromine atoms further deactivate the ring, requiring prolonged reaction times.
-
Competing nitration at alternative positions may occur if directing effects are insufficient.
Radical Bromination of Methyl 3-Nitrobenzoate
Bromination Using N-Bromosuccinimide (NBS)
Radical bromination offers regioselectivity under controlled conditions, bypassing electronic effects of substituents.
Procedure :
-
Synthesis of Methyl 3-Nitrobenzoate :
-
Bromination :
Advantages :
-
Radical mechanisms avoid electronic deactivation issues.
-
High selectivity for allylic or benzylic positions, though aromatic bromination may require optimization.
Comparative Analysis of Methods
| Method | Starting Material | Key Steps | Yield | Challenges |
|---|---|---|---|---|
| Sequential Bromination | 3-Nitrobenzoic acid | Bromination → Esterification | Moderate | Harsh bromination conditions |
| Nitration of Dibromo Ester | Methyl 2,4-dibromobenzoate | Nitration | Low | Competing nitration sites |
| Radical Bromination | Methyl 3-nitrobenzoate | Radical bromination | Variable | Requires specialized reagents (NBS/DBH) |
Purification and Characterization
Post-synthesis purification typically involves liquid-liquid extraction (e.g., EtOAc/NaHCO₃) and recrystallization. Characterization methods include:
-
¹H/¹³C NMR : Distinct peaks for aromatic protons (δ 7.5–8.5 ppm) and ester methyl groups (δ 3.8–4.0 ppm).
-
Melting Point : Literature comparisons ensure purity (e.g., starting material: 290–297°C vs. product: 188–191°C).
Industrial and Research Applications
While 2,4-dibromo-3-nitrobenzoic acid methyl ester is primarily a research chemical, analogous compounds serve as intermediates in pharmaceuticals (e.g., lenalidomide synthesis via brominated esters) . Scalability depends on optimizing bromination and nitration steps for cost-effective production.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2,4-dibromo-3-nitro-benzoic acid methyl ester, and how can reaction yields be improved?
- Methodology : Start with bromination and nitration of methyl benzoate derivatives under controlled conditions. Reflux in ethanol with catalytic acetic acid (as in ) can enhance intermediate stability. Optimize stoichiometry using Design of Experiments (DoE) to minimize side products (e.g., over-bromination) . Purification via column chromatography or recrystallization improves yield.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodology : Use 1H/13C NMR to confirm substitution patterns (e.g., bromine at C2/C4, nitro at C3). Mass spectrometry (EI or ESI) verifies molecular weight (e.g., NIST-standardized MS in ). FT-IR identifies ester carbonyl (~1700 cm⁻¹) and nitro (~1520 cm⁻¹) groups. Cross-validate with elemental analysis for Br/N content .
Q. How does the electronic effect of bromine and nitro groups influence reactivity in further functionalization?
- Methodology : The nitro group at C3 is a strong electron-withdrawing meta-director, while bromines at C2/C4 hinder electrophilic substitution. Test reactivity via Suzuki coupling (C-Br activation) or nitro reduction (e.g., catalytic hydrogenation to amine). Monitor regioselectivity using HPLC or TLC .
Advanced Research Questions
Q. How can computational methods predict regioselectivity in derivatization reactions of this compound?
- Methodology : Employ Density Functional Theory (DFT) to calculate Fukui indices for electrophilic/nucleophilic sites. Compare with experimental results (e.g., ’s reaction path search). Molecular dynamics (MD) simulations model solvent effects on reaction pathways .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOE effects in NMR)?
- Methodology : Perform 2D NMR (COSY, HSQC) to resolve overlapping signals. If discrepancies persist, use X-ray crystallography for unambiguous structural confirmation. Compare with NIST reference spectra ( ) and literature analogs (e.g., ’s nitrobenzoate esters) .
Q. How can this compound serve as a precursor for bioactive molecules?
- Methodology : Synthesize derivatives (e.g., replace Br with amines via Buchwald-Hartwig coupling) and screen for enzyme inhibition (e.g., salicylic acid analogs in ). Use in vitro assays (e.g., COX-2 inhibition) and molecular docking to prioritize candidates .
Q. What experimental designs minimize waste and improve sustainability in large-scale synthesis?
- Methodology : Apply green chemistry principles : replace toxic solvents (e.g., DMF) with ethanol/water mixtures. Use flow chemistry to enhance heat/mass transfer and reduce reaction time. Optimize atom economy via DoE ( ) and recycle catalysts (e.g., Pd for cross-coupling) .
Q. How do steric effects from bromine substituents impact crystallization behavior?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
